

physical and chemical properties of Methyl 2-bromopentanoate

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Compound of Interest

Compound Name: Methyl 2-bromopentanoate

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An In-depth Technical Guide to Methyl 2-bromopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromopentanoate is a halogenated fatty acid ester that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a bromine atom at the alpha-position to the ester carbonyl group, imparts unique reactivity, making it a valuable intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-bromopentanoate**, detailed experimental protocols for its synthesis and purification, and a summary of its spectroscopic data.

Physical and Chemical Properties

Methyl 2-bromopentanoate is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in the tables below.

General Properties

Property	Value	Reference
Chemical Formula	C ₆ H ₁₁ BrO ₂	[1]
Molecular Weight	195.05 g/mol	[1]
CAS Number	19129-92-1	[1]
Appearance	Colorless to pale yellow liquid	N/A
IUPAC Name	methyl 2-bromopentanoate	[1]

Physicochemical Data

Property	Value	Reference
Boiling Point	179.4 °C at 760 mmHg	N/A
Density	1.349 g/cm ³	N/A
Refractive Index	1.455	N/A
Flash Point	69.5 °C	N/A
Vapor Pressure	0.944 mmHg at 25 °C	N/A

Chemical Reactivity and Synthesis

The reactivity of **Methyl 2-bromopentanoate** is primarily dictated by the presence of the bromine atom at the alpha-position to the ester carbonyl. This bromine is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its utility in organic synthesis.

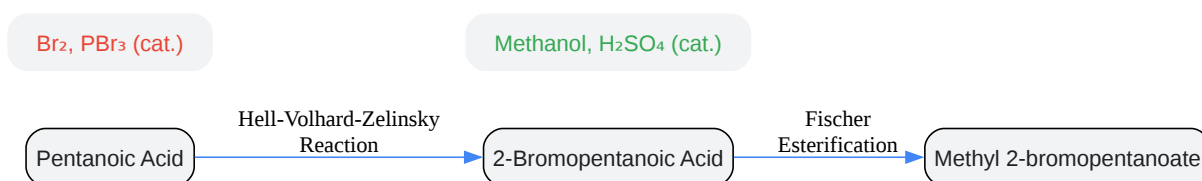
Synthesis of Methyl 2-bromopentanoate

A common and effective method for the synthesis of **Methyl 2-bromopentanoate** involves a two-step process:

- Alpha-bromination of Pentanoic Acid: The first step is the alpha-bromination of pentanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction.[2][3][4][5][6] This reaction utilizes

bromine (Br_2) and a catalytic amount of phosphorus tribromide (PBr_3) to selectively introduce a bromine atom at the alpha-carbon of the carboxylic acid.^{[2][3][4][5][6]}

- Esterification: The resulting 2-bromopentanoic acid is then esterified with methanol in the presence of an acid catalyst, typically sulfuric acid (H_2SO_4), via a Fischer esterification to yield **Methyl 2-bromopentanoate**.^{[7][8][9][10]}



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Caption: Synthetic pathway to **Methyl 2-bromopentanoate**.

Experimental Protocols

1. Synthesis of 2-bromopentanoic acid via Hell-Volhard-Zelinsky Reaction

- Materials: Pentanoic acid, red phosphorus, bromine.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of pentanoic acid and a catalytic amount of red phosphorus is placed.
 - Bromine is added dropwise from the dropping funnel to the gently heated mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
 - After the addition is complete, the reaction mixture is heated to reflux for several hours until the evolution of hydrogen bromide gas ceases.
 - The reaction mixture is then cooled to room temperature.

- The crude 2-bromopentanoyl bromide is carefully hydrolyzed by the slow addition of water.
- The resulting 2-bromopentanoic acid is then separated and purified by distillation under reduced pressure.

2. Synthesis of **Methyl 2-bromopentanoate** via Fischer Esterification

- Materials: 2-bromopentanoic acid, methanol, concentrated sulfuric acid.
- Procedure:
 - A mixture of 2-bromopentanoic acid and an excess of methanol is placed in a round-bottom flask.
 - A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
 - The reaction mixture is heated to reflux for several hours.
 - After the reaction is complete, the excess methanol is removed by distillation.
 - The remaining mixture is washed with water, a dilute solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.
 - The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure.
 - The crude **Methyl 2-bromopentanoate** is purified by vacuum distillation.

Purification

Purification of the crude product is essential to obtain **Methyl 2-bromopentanoate** of high purity for subsequent applications.

Experimental Protocols for Purification

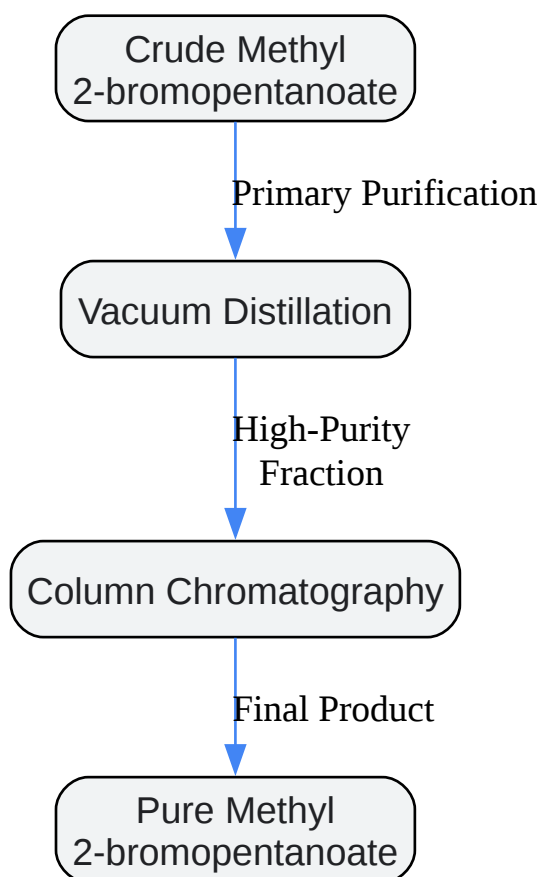
1. Vacuum Distillation

- Apparatus: A standard vacuum distillation setup is used.

- Procedure:
 - The crude **Methyl 2-bromopentanoate** is placed in the distillation flask.
 - The system is evacuated to the desired pressure.
 - The flask is heated gently in an oil bath.
 - The fraction distilling at the appropriate temperature and pressure is collected as the pure product. The boiling point will vary depending on the vacuum applied.

2. Column Chromatography

- Stationary Phase: Silica gel is typically used as the stationary phase.
- Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is commonly employed. The polarity of the eluent can be gradually increased to facilitate the separation of the product from any impurities.
- Procedure:
 - A slurry of silica gel in the mobile phase is packed into a chromatography column.
 - The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.
 - The column is eluted with the mobile phase, and fractions are collected.
 - The purity of the collected fractions is monitored by thin-layer chromatography (TLC).
 - Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.



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Caption: General purification workflow for **Methyl 2-bromopentanoate**.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **Methyl 2-bromopentanoate**.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₃ (ester)	~3.7	Singlet	N/A
-CH(Br)-	~4.2	Triplet	~7
-CH ₂ - (adjacent to CH(Br))	~2.0 - 2.2	Multiplet	N/A
-CH ₂ - (penultimate)	~1.4 - 1.6	Multiplet	N/A
-CH ₃ (terminal)	~0.9	Triplet	~7

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
C=O (ester)	~170
-CH(Br)-	~45
-O-CH ₃ (ester)	~53
-CH ₂ - (adjacent to CH(Br))	~35
-CH ₂ - (penultimate)	~20
-CH ₃ (terminal)	~13

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent used for NMR analysis and the specific instrument.

Safety and Handling

Methyl 2-bromopentanoate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Wear protective gloves, safety goggles, and a lab coat when handling this compound. In case of

contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Methyl 2-bromopentanoate is a key synthetic intermediate with well-defined physical, chemical, and spectroscopic properties. The synthetic and purification protocols outlined in this guide provide a reliable framework for its preparation in a laboratory setting. A thorough understanding of its reactivity and characteristics is essential for its effective utilization in the development of new chemical entities in the fields of pharmaceutical sciences and materials research.

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